(R,R)-Chiraphos
Overview
Description
Synthesis Analysis
The synthesis of (R,R)-Chiraphos and similar chiral ligands involves intricate steps designed to ensure chiral purity and structural integrity. For instance, the key step in synthesizing CHIRAPHOS involves the hydrogenation of 2,3-bis(diphenylphosphinyl)-1,3-butadiene, followed by the resolution of racemic mixtures using specific chiral acids (Matteoli et al., 1997).
Molecular Structure Analysis
Chiraphos ligands, due to their diphosphine nature, exhibit a particular spatial arrangement that is crucial for their catalytic activity. The spatial configuration allows for effective coordination with metal centers, thereby facilitating asymmetric induction in catalytic cycles. The precise molecular structure of Chiraphos, including bond angles and distances, plays a pivotal role in its effectiveness as a chiral ligand.
Chemical Reactions and Properties
(R,R)-Chiraphos is primarily utilized in rhodium-catalyzed asymmetric syntheses, such as hydrogenation, hydroformylation, and C-H activation reactions. Its ability to induce high enantioselectivity in these reactions is attributed to its chiral and electronic properties. For instance, in the asymmetric hydroformylation of ethenes, (R,R)-Chiraphos, compared to other ligands like DIOP, has shown to provide higher optical yields, demonstrating its superior chiral induction capabilities (Consiglio et al., 1985).
Scientific research applications
Asymmetric Hydroboration of Alkenes: Rhodium(I) complexes with (S,S)-Chiraphos serve as effective catalysts for the asymmetric hydroboration of prochiral alkenes, generating optically active 2-alkyl-1,3,2-benzodioxaborole derivatives (Sato, Miyaura, & Suzuki, 1990).
Enantioselective Synthesis of Ketones and Esters: The rhodium(I)–Chiraphos complex catalyzes the enantioselective synthesis of acyclic β-diaryl ketones and esters. This method is useful for synthesizing selective endothelin A receptor antagonists (Itoh et al., 2006).
Hydrogenation of Carbonyl Compounds: (S,S)-Chiraphos derivatives are used as chiral ligands in rhodium-catalyzed hydrogenation of prochiral carbonyl compounds (Yamamoto & Saeed-ur-rehman, 1984).
Formation of Chiral Platinum Acetylide Complexes: Chiral bidentate phosphine ligands like (R,R)-Chiraphos can generate chiral platinum acetylide complexes, typically forming cis-platinum complexes (Sadowy et al., 2008).
Disassembly of Diruthenium(II,III) Tetraacetate: The disassembly of diruthenium(II,III) tetraacetate by chiral diphosphines like Chiraphos leads to the production of enantiomers in high yield (Vadavi et al., 2011).
Synthesis of Chiral Diphosphine Ligands: Chiraphos is used in the synthesis of chiral diphosphine ligands, such as 2,3-bis(diphenylphosphinyl)-1,3-butadiene, for further applications in asymmetric catalysis (Matteoli et al., 1997).
Influence on Metal-Centered Chirality: Chiraphos influences the developing chirality at the metal center in oxidative addition reactions with hydrogen and triphenylsilane (Kunin et al., 1985).
Asymmetric Hydroformylation: In rhodium- and platinum-catalyzed asymmetric hydroformylation, Chiraphos as the chiral ligand leads to higher optical yields for rhodium catalysts compared to other ligands (Consiglio et al., 1985).
properties
IUPAC Name |
[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXAUDSWDBGCMN-DNQXCXABSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336752 | |
Record name | (R,R)-Chiraphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Chiraphos | |
CAS RN |
74839-84-2 | |
Record name | Chiraphos, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074839842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Chiraphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R, 3R)-(+)-Bis-(diphenylphosphino)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHIRAPHOS, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T086B9Q1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.